Bz-2'-F-dA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

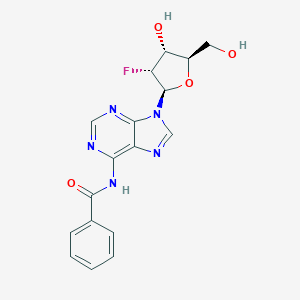

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is an organic compound primarily used in biomedical research, particularly in the study of nucleic acid modifications. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but with slight modifications that can alter its biological activity. The presence of a benzoyl group at the N6 position and a fluorine atom at the 2’ position of the deoxyribose sugar distinguishes it from other nucleosides.

作用機序

Target of Action

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine (N6-Bz-2’-F-dA) is primarily used in the field of biomedical research, particularly in the study of nucleic acid modification

Mode of Action

It is known that this compound can be used to modulate the expression of certain genes, such as survivin .

Biochemical Pathways

It is known that this compound plays a role in the synthesis of oligonucleotides .

Pharmacokinetics

It is known that this compound has a predicted density of 167±01 g/cm3 .

Result of Action

It is known that this compound can be used to incorporate 2-fluoro modified nucleotides into oligonucleotides, improving metabolic stability .

Action Environment

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine typically involves a multi-step chemical process:

Fluorination Reaction: The starting material, 2’-deoxyadenosine, undergoes a fluorination reaction to introduce the fluorine atom at the 2’ position, resulting in 2’-fluoro-2’-deoxyadenosine.

Benzoylation Reaction: The 2’-fluoro-2’-deoxyadenosine is then subjected to a benzoylation reaction, where a benzoyl group is introduced at the N6 position to yield the final product, N6-Benzoyl-2’-fluoro-2’-deoxyadenosine

Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

Optimized Reaction Conditions: Industrial synthesis optimizes reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification Techniques: Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

Hydrolysis Reactions: The benzoyl group at the N6 position can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Hydrolysis Reactions: Removal of the benzoyl group yields 2’-fluoro-2’-deoxyadenosine.

科学的研究の応用

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of modified nucleosides in genetic regulation.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays

類似化合物との比較

2’-Fluoro-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.

N6-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom at the 2’ position.

Uniqueness: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is unique due to the combined presence of both the benzoyl group and the fluorine atom, which imparts distinct chemical and biological properties. This dual modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research .

生物活性

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Bz-2'-F-dA) is a modified nucleoside that has garnered attention in biochemical and medical research due to its unique properties and potential applications. This compound is primarily utilized in studies involving nucleic acid modifications, gene expression modulation, and therapeutic applications.

This compound functions through several mechanisms:

- Gene Modulation : It has been shown to modulate the expression of specific genes, notably survivin, which is involved in inhibiting apoptosis and promoting cell proliferation.

- Nucleic Acid Synthesis : The compound plays a crucial role in the synthesis of oligonucleotides, allowing for the incorporation of 2-fluoro modified nucleotides that enhance metabolic stability.

- Stabilization of DNA Structures : Research indicates that this compound can influence the formation of left-handed Z-DNA structures, which are implicated in various biological processes including gene regulation and genetic instability associated with DNA damage .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a predicted density of 167±01 g/cm³, which may influence its solubility and bioavailability in biological systems.

Applications in Research

This compound has multiple applications across different fields:

- Chemistry : It serves as a building block for synthesizing modified oligonucleotides, facilitating studies on nucleic acid interactions.

- Biology : The compound is employed to investigate DNA and RNA modifications, providing insights into the roles of modified nucleosides in genetic regulation.

- Medicine : this compound is being explored for its potential therapeutic properties, particularly in antiviral and anticancer research .

- Industry : It is utilized in developing diagnostic tools and reagents for biochemical assays.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Gene Silencing Potency : A study evaluated the gene silencing capabilities of siRNAs containing 2′-fluorinated modifications similar to this compound. The results indicated enhanced stability and reduced immune stimulation compared to unmodified siRNAs, suggesting potential for therapeutic applications in RNA interference .

- Z-DNA Formation : Research demonstrated that nucleic acids modified with 2′F substitutions, including those similar to this compound, could induce Z-form DNA under physiological conditions. This has implications for understanding gene expression regulation and the development of new therapeutic strategies targeting Z-DNA binding proteins .

Data Tables

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。